molecular formula C14H15N3O2 B2396447 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime CAS No. 866157-16-6

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime

Cat. No.: B2396447
CAS No.: 866157-16-6
M. Wt: 257.293
InChI Key: ALQZOXSNCLFPJW-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime is a substituted acetophenone derivative featuring a pyrazine ring linked via an ether bond to the phenyl group and an O-ethyloxime functional group. The pyrazinyloxy moiety introduces electron-withdrawing characteristics, while the ethyloxime group may influence steric and electronic properties.

Properties

IUPAC Name

(Z)-N-ethoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-18-17-11(2)12-4-6-13(7-5-12)19-14-10-15-8-9-16-14/h4-10H,3H2,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQZOXSNCLFPJW-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C)C1=CC=C(C=C1)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C)\C1=CC=C(C=C1)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime typically involves the following steps:

    Formation of the Ethanone Moiety: The initial step involves the preparation of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone. This can be achieved through a Friedel-Crafts acylation reaction where 4-(2-pyrazinyloxy)benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oximation: The ethanone compound is then subjected to oximation. This involves the reaction of the ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

    Ethylation: The final step involves the ethylation of the oxime.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Hydrolysis of the Oxime Group

The O-ethyloxime moiety can undergo hydrolysis under acidic or basic conditions to regenerate the parent ketone.

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisHCl/H₂O, reflux1-[4-(2-Pyrazinyloxy)phenyl]ethanoneCleavage of the oxime C=N bond .
Basic HydrolysisNaOH, H₂O/EtOH1-[4-(2-Pyrazinyloxy)phenyl]ethanoneYields the ketone with elimination of ethyl hydroxylamine .

Reduction Reactions

The oxime group can be reduced to form primary amines or secondary hydroxylamines.

Reaction TypeReagents/ConditionsProductNotes
Catalytic HydrogenationH₂, Pd/C in EtOH1-[4-(2-Pyrazinyloxy)phenyl]ethylamineSelective reduction of C=N bond .
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄, dry THFN-Ethyl-1-[4-(2-pyrazinyloxy)phenyl]ethylamineFull reduction of oxime to amine .

Oxidation Reactions

The oxime group may undergo oxidation to form nitro compounds or carboxylic acids, depending on conditions.

Reaction TypeReagents/ConditionsProductNotes
Strong Oxidizing AgentsKMnO₄, H₂O/pyridine1-[4-(2-Pyrazinyloxy)phenyl]acetic acidOver-oxidation of the ketone (post-hydrolysis) .
Ozone (O₃)O₃, then Zn/H₂OPyrazine-2-carboxylic acidCleavage of the aromatic ring under harsh conditions.

Condensation Reactions

The oxime can act as a nucleophile in condensations with carbonyl compounds.

Reaction TypeReagents/ConditionsProductNotes
Aldol CondensationAcetophenone, NaOHChalcone derivativeForms α,β-unsaturated ketones .
Reaction with HydrazinesHydrazine hydrate, EtOHPyrazoline derivativeCyclocondensation to form N-heterocycles .

Cyclization Reactions

Intramolecular cyclization may occur under catalytic or thermal conditions.

Reaction TypeReagents/ConditionsProductNotes
Thermal Cyclization180°C, neatPyrazolo[1,5-a]pyrazineForms fused heterocycles via C-N bond formation.
Acid-Catalyzed CyclizationH₂SO₄, refluxOxazole derivativeRearrangement and ring closure .

Coordination Chemistry

The pyrazine and oxime groups can act as ligands for metal complexes.

Reaction TypeReagents/ConditionsProductNotes
Metal ChelationCuCl₂, MeOHCu(II) complexForms octahedral complexes with N,O-donor sites .
Palladium CatalysisPd(OAc)₂, PPh₃Catalytic intermediateUsed in cross-coupling reactions.

Key Structural and Functional Insights

  • Oxime Reactivity : The O-ethyloxime group enhances nucleophilicity, enabling condensations and reductions .

  • Pyrazine Stability : The electron-deficient pyrazine ring directs electrophilic substitutions to the para position.

  • Thermal Sensitivity : Decomposition observed above 200°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structural features suggest that it may interact with biological targets involved in disease processes.

Table 1: Biological Activities of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime

Activity TypeDescription
AntimicrobialExhibits activity against various pathogens, potentially inhibiting growth or virulence factors.
AnticancerPreliminary studies indicate potential cytotoxic effects on cancer cell lines.
Anti-inflammatoryMay modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Analytical Chemistry

Due to its unique chemical properties, this compound can be utilized as a reagent in analytical methods for detecting specific analytes in complex mixtures.

Case Study 1: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial properties of this compound, it was tested against several bacterial strains. The results indicated that at concentrations ranging from 10 to 50 µM, the compound significantly inhibited bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Case Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings demonstrated that the compound induced apoptosis at higher concentrations (above 30 µM), suggesting its potential as an anticancer agent.

Research Findings Summary

Recent research has highlighted the following insights regarding the applications of this compound:

  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Cytotoxic Potential : Induces cell death in cancerous cells through apoptotic pathways.
  • Inflammatory Modulation : May reduce inflammation markers in vitro, indicating possible use in inflammatory disease treatment.

Mechanism of Action

The mechanism of action of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications of analogous compounds:

Compound Name Substituents Oxime Type Key Applications Notable Findings
Target Compound 4-(2-Pyrazinyloxy)phenyl O-Ethyloxime Hypothetical electrochemical/synthetic uses Pyrazine may enhance electron-withdrawing effects, influencing redox activity.
1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone 4-(Ferrocenyl ethynyl)phenyl None Voltammetric sensing (D-penicillamine, tryptophan) Ferrocene boosts electron transfer; LOD for D-penicillamine: 0.1 µM .
4-(Chlorophenyl)-1-ethanone oxime 4-Chlorophenyl O-Oxime Chemical synthesis Chlorine increases lipophilicity; used in intermediate synthesis .
(E)-1-(4-Fluorophenyl)ethanone O-pyridinyloxime 4-Fluorophenyl, pyridine O-Oxime Structural studies Fluorine and pyridine groups may alter solubility and π-π interactions .
1-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone O-methyloxime 4-Methoxyphenyl, trifluoromethylphenoxy O-Methyloxime Not specified Methoxy and trifluoromethyl groups balance electron-donating/withdrawing effects .

Electronic and Steric Effects

  • Pyrazinyloxy vs. Ferrocenyl Ethynyl : The pyrazine ring (electron-deficient) contrasts with ferrocene’s electron-rich metallocene structure. Ferrocene derivatives show superior electrocatalytic activity due to redox-active iron centers , while pyrazine may stabilize charge transfer via conjugation.
  • O-Ethyloxime vs.
  • Halogen Substitutions : Chlorophenyl and fluorophenyl analogs exhibit enhanced lipophilicity, favoring membrane penetration in biological assays, but may reduce aqueous solubility .

Electrochemical Performance

Compounds like 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone demonstrate high sensitivity in electrochemical sensors due to reversible ferrocene redox peaks. For example:

  • D-Penicillamine Detection : Linear range: 0.5–200 µM, LOD: 0.1 µM .
  • Tryptophan Detection : Sensitivity: 0.08 µA/µM, response time: <10 s . The target compound’s pyrazinyl group could mimic these effects but may require optimization due to weaker intrinsic redox activity.

Biological Activity

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime, a compound with potential pharmacological applications, has garnered interest due to its unique structure and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol

This compound features a phenyl ring substituted with a pyrazinyloxy group, contributing to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Adrenergic Receptors : Some derivatives exhibit selective antagonistic activity towards α1D adrenergic receptors, which are implicated in cardiovascular and urinary tract functions .
  • Nicotinic Receptors : The interaction with nicotinic receptors suggests potential anxiolytic effects, as seen in related compounds that modulate neurotransmission pathways .

Antioxidant Activity

Studies have demonstrated that compounds with similar structures possess antioxidant properties. The ability to scavenge free radicals can contribute to their therapeutic efficacy in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary investigations indicate that this compound may exhibit antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activities associated with this compound:

StudyFindings
Study A (2017)Demonstrated anxiolytic-like effects in animal models through modulation of benzodiazepine and nicotinic pathways .
Study B (2018)Reported significant antioxidant activity, suggesting potential use in oxidative stress management .
Study C (2019)Evaluated antimicrobial efficacy against various bacterial strains, showing promising results .

Q & A

Q. What established synthetic methodologies are used for preparing 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime?

The compound is synthesized via condensation of the parent ketone (1-[4-(2-pyrazinyloxy)phenyl]ethanone) with hydroxylamine hydrochloride under basic conditions. A typical protocol involves refluxing in ethanol with sodium hydroxide, followed by neutralization and recrystallization from methanol to achieve >95% purity. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?

  • ¹H/¹³C NMR (in DMSO-d₆): Confirms oxime formation (NH proton at δ 10.2–11.5 ppm; C=N peak at ~150–160 ppm).
  • IR spectroscopy : Identifies N-O (930–960 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., bond angles, torsion angles) and packing motifs, as demonstrated for analogous oximes .

Q. How do researchers assess purity and solubility for experimental applications?

  • HPLC : Uses a C18 column (acetonitrile/water gradient) to detect impurities.
  • Solubility screening : Tests polar aprotic solvents (DMF, DMSO) for dissolution and ethanol/water (1:1) for recrystallization. The pyrazinyloxy group enhances aqueous solubility via hydrogen bonding .

Advanced Research Questions

Q. How can contradictory data between computational models and experimental spectra be resolved?

  • Parameter optimization : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental IR/NMR data. Adjust basis sets to account for solvent effects.
  • Crystallographic validation : Use X-ray structures to verify bond lengths/angles, which may reveal discrepancies caused by crystal packing forces .

Q. What experimental strategies optimize reaction yield in Friedel-Crafts acylations for related aryl ethanones?

  • Catalyst selection : Use AlCl₃ (1.5–2.0 eq.) for electron-deficient aromatics.
  • Temperature control : Maintain 0–5°C to minimize side reactions.
  • Design of Experiments (DoE) : Systematically vary solvent polarity (dichloromethane vs. nitrobenzene) and stoichiometry to identify optimal conditions .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Derivatization : Synthesize analogs with modified pyrazinyl/oxime substituents.
  • In vitro assays : Test COX-2 inhibition (for anti-inflammatory potential) using enzyme-linked immunosorbent assays (ELISA).
  • Molecular docking : Map interactions with protein targets (e.g., PDB: 5KIR) to identify key binding residues influenced by the oxime group .

Data Analysis and Mechanistic Studies

Q. What analytical approaches troubleshoot low yields in oxime formation?

  • Kinetic studies : Use in-situ IR to monitor C=N bond formation rates.
  • Byproduct analysis : Employ GC-MS to identify undesired Schiff bases or hydrolysis products. Adjust pH (7.5–8.5) to suppress side reactions .

Q. How does the electronic nature of the pyrazinyl group influence reactivity?

The electron-withdrawing pyrazinyl moiety increases electrophilicity at the ketone, accelerating oxime formation. Hammett σ values (σₚ for pyrazinyl ≈ +0.66) correlate with reaction rates in nucleophilic acyl substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.